4-(2-Fluorophenyl)piperidine-4-carbonitrile
Descripción
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a piperidine derivative featuring a fluorine atom at the ortho position of the phenyl ring and a nitrile group at the 4-position of the piperidine core. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as enzyme inhibitors and bioactive intermediates. Its synthesis typically involves nucleophilic substitution or coupling reactions, as demonstrated in the preparation of related compounds (e.g., ).
Key structural features:
- 2-Fluorophenyl substituent: Enhances lipophilicity and influences electronic properties.
- Nitrile group: Acts as a hydrogen-bond acceptor and metabolic stabilizer.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVXJUONSKJANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444709 | |
| Record name | 4-(2-fluorophenyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252002-43-0 | |
| Record name | 4-(2-fluorophenyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Key Steps:
Step 1: Formation of Cinnamonitrile Intermediate
4-fluorobenzaldehyde (specifically 2-fluorobenzaldehyde for the 2-fluoro isomer) is reacted with acetonitrile in the presence of an alkali metal hydroxide (e.g., potassium hydroxide) to yield a fluorophenyl-substituted cinnamonitrile.
Step 2: Condensation with Dialkyl Malonate
The cinnamonitrile intermediate is then condensed with dialkyl malonate (commonly diethyl malonate) in the presence of a base such as sodium ethoxide, in a solvent like ethyl acetate. This yields a diester intermediate with a nitrile group and fluorophenyl substitution.
Step 3: Hydrogenation and Cyclization
The diester intermediate undergoes catalytic hydrogenation to form a piperidin-2-one intermediate with the fluorophenyl group and nitrile functionality.
Step 4: Reduction to Piperidine-4-carbonitrile
Further reduction of the piperidin-2-one intermediate produces the target 4-(2-fluorophenyl)piperidine-4-carbonitrile compound.
Reaction Conditions and Notes:
- The alkyl groups on malonate, alkoxide, and solvent are preferably identical to avoid mixed ester formation.
- The hydrogenation step is typically carried out under mild conditions to preserve the nitrile group.
- The process favors formation of the trans stereochemistry when chiral centers are involved, which is crucial for biological activity in related compounds.
Alternative Routes and Improvements
Some patents describe alternative methods to improve yields and reduce by-products:
- Use of protected nitrogen groups to facilitate selective reactions and purifications.
- Reduction of hydroxymethyl or ethoxycarbonyl intermediates to the desired piperidine carbonitrile.
- Optimization of solvent systems and bases to enhance reaction rates and selectivity.
Summary Table of Key Intermediates and Conditions
| Step | Intermediate/Compound | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 2-Fluorobenzaldehyde + Acetonitrile | Potassium hydroxide, base catalysis | Formation of fluorophenyl cinnamonitrile |
| 2 | Cinnamonitrile + Diethyl malonate | Sodium ethoxide, ethyl acetate | Diester intermediate with nitrile group |
| 3 | Diester intermediate | Catalytic hydrogenation | Formation of piperidin-2-one intermediate |
| 4 | Piperidin-2-one intermediate | Reduction (e.g., LiAlH4 or catalytic) | Formation of this compound |
Research Findings and Industrial Relevance
- The described synthetic routes provide efficient access to fluorinated piperidine derivatives with high stereochemical purity.
- The processes are scalable and have been optimized to reduce fluorine loss, which is economically significant.
- The intermediates and final compounds serve as key building blocks in pharmaceutical synthesis, including antidepressants and CNS-active agents.
- Careful control of reaction parameters such as temperature, solvent choice, and reagent stoichiometry is essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluorophenyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with biological membranes and proteins, while the piperidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Substituent Position Effects: Fluorophenyl Isomers
The position of the fluorine atom on the phenyl ring significantly impacts biological activity. highlights two closely related compounds:
| Compound | Substituent Position | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(2-Fluorophenyl)piperidine-4-carbonitrile derivative | 2-Fluoro | 7.0, 32.0 | |
| 4-(4-Fluorophenyl)piperidine-4-carbonitrile derivative | 4-Fluoro | 11.0, 87.0 |
Key Findings :
- The 2-fluorophenyl analog exhibits ~2- to 3-fold higher potency (lower IC50) against aldehyde dehydrogenase 1A1 (ALDH1A1) compared to the 4-fluorophenyl isomer.
- Ortho-substitution likely enhances steric interactions with the enzyme’s active site or improves pharmacokinetic properties.
Core Modifications: Piperidine vs. Other Heterocycles
Comparisons with non-piperidine analogs reveal the importance of the piperidine scaffold:
- Thiazole-containing analogs (): Compounds like 14f–14j (thiazolyl-pyrimidine derivatives) show moderate to high activity in BRAF/HDAC inhibition but lack the piperidine nitrile motif, resulting in distinct binding modes.
- Pyridine derivatives (): 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile and dihydropyridine dicarbonitriles exhibit different electronic profiles due to aromatic nitrogen atoms, reducing their conformational flexibility compared to piperidine-based compounds.
Functional Group Variations
- Nitrile vs. Carboxylic Acid : describes 4-(4-(trifluoromethyl)phenyl)piperidine-4-carboxylic acid , where the nitrile is replaced by a carboxylic acid. This substitution reduces membrane permeability due to increased polarity.
- Salt Forms : The hydrochloride salt of this compound () improves aqueous solubility, enhancing bioavailability compared to the free base.
Stability and Degradation
Piperidine derivatives with fluorophenyl groups are generally stable under physiological conditions. However, notes that tert-butyl-protected analogs (e.g., 1a, 1b) degrade in simulated gastric fluid due to ester hydrolysis, whereas nitrile-containing analogs like this compound are more resistant.
Actividad Biológica
4-(2-Fluorophenyl)piperidine-4-carbonitrile is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique fluorophenyl substitution and carbonitrile functional group, which may influence its interaction with various biological targets. The following sections detail the biological activity, mechanisms of action, and research findings related to this compound.
The biological activity of this compound primarily stems from its ability to interact with multiple biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in cellular signaling and are often targeted in drug design.
- Ion Channels : The compound may modulate ion channel activity, influencing cellular excitability and neurotransmission.
- Enzymatic Inhibition : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound's solubility and stability can affect its bioavailability.
- Distribution : Its ability to cross biological membranes determines its distribution in tissues.
- Metabolism : The metabolic pathways it undergoes can influence its efficacy and toxicity.
- Excretion : Renal or hepatic excretion pathways are essential for determining the compound's half-life and safety profile.
Biological Studies and Case Findings
Recent studies have explored the biological effects of this compound, revealing promising results:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains. For instance, it showed minimal inhibitory concentrations (MIC) ranging from 5.64 µM to 22.9 µM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .
- Cellular Effects : In vitro studies indicate that the compound influences cellular signaling pathways, gene expression, and metabolic processes. It acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) applications, facilitating targeted protein degradation.
- Dosage Effects in Animal Models : Research indicates that lower doses of the compound can effectively modulate protein levels without causing significant toxicity in animal models.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperidine ring and phenyl substitution can significantly impact the biological activity of the compound. Compounds with electron-donating groups on the phenyl ring exhibited enhanced antibacterial activity .
Table 1: MIC Values Against Various Bacterial Strains
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Systemic |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(2-Fluorophenyl)piperidine-4-carbonitrile with high purity?
- Methodological Answer : Prioritize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. For example, catalytic hydrogenation (e.g., Pd/C) can reduce nitro intermediates to amines while preserving the carbonitrile group . Post-synthesis, use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the compound. Confirm purity via HPLC coupled with mass spectrometry (MS) to detect trace impurities .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and spectra to verify the piperidine ring substitution pattern and fluorophenyl integration .
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated in analogous piperidine-carbonitrile derivatives .
- FT-IR : Validate the nitrile group (C≡N stretch at ~2200 cm) and aromatic C-F bonds (~1250 cm) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize target-specific assays:
- Kinase inhibition : Use fluorescence-based ATP-competitive assays (e.g., ADP-Glo™) to evaluate binding to kinases linked to the fluorophenyl moiety’s bioactivity .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC values relative to structural analogs .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Employ density functional theory (DFT) to model the electron density of the nitrile group and piperidine ring. Compare HOMO-LUMO gaps with experimental nucleophilic substitution rates (e.g., reaction with Grignard reagents). Studies on similar carbonitriles suggest steric hindrance from the fluorophenyl group may limit reactivity at the nitrile site .
Q. What strategies resolve contradictions in reported pharmacological data for piperidine-carbonitrile derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized assays (e.g., consistent cell lines, concentrations). For example, discrepancies in IC values may arise from variations in cell viability protocols .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., fluorine position) with bioactivity. The 2-fluorophenyl group may enhance membrane permeability but reduce target affinity compared to 4-fluorophenyl analogs .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., hydroxylation at the piperidine ring) .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. What experimental designs optimize enantiomeric resolution of chiral derivatives?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Monitor separation via circular dichroism (CD) .
- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., L-proline) to form diastereomeric salts, as validated in related piperidine systems .
Methodological Challenges and Solutions
Q. How to address low yields in Friedländer syntheses involving this compound?
- Answer : Optimize catalyst choice (e.g., Lewis acids like ZnCl) and solvent systems (e.g., DMF at 120°C). For example, yields improved from 35% to 68% in analogous quinoline syntheses by adjusting stoichiometry .
Q. What techniques validate the compound’s stability under varying pH conditions?
- Answer : Conduct forced degradation studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
